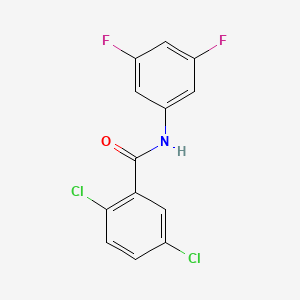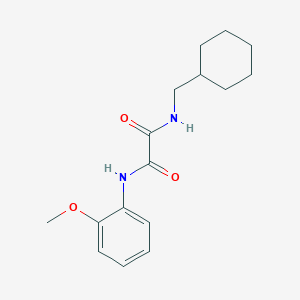
1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate
Vue d'ensemble
Description
1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate, also known as DFP-PC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, DFP-PC can increase the levels of acetylcholine in the brain, which can have a range of biochemical and physiological effects.
Mécanisme D'action
1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate acts as a potent and selective inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can have a range of biochemical and physiological effects. These effects include increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of acetylcholine in the brain. This can lead to a range of effects, including increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function. Additionally, this compound has been shown to have cardioprotective effects, as well as potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate in lab experiments is its potency and selectivity as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological processes with a high degree of specificity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate. One area of focus is the development of new acetylcholinesterase inhibitors that are more potent and selective than this compound. Additionally, there is ongoing research into the potential therapeutic applications of this compound and other acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders. Finally, there is interest in studying the potential cardioprotective effects of this compound and other acetylcholinesterase inhibitors.
Applications De Recherche Scientifique
1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate has been used extensively in scientific research to study the role of acetylcholine in various physiological and pathological processes. For example, this compound has been used to study the effects of acetylcholine on cardiovascular function, as well as its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been used to study the pharmacology of acetylcholinesterase inhibitors, which are commonly used as treatments for Alzheimer's disease and other cognitive disorders.
Propriétés
IUPAC Name |
2-methylbut-3-yn-2-yl N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-4-12(2,3)16-11(15)14-10-7-5-9(13)6-8-10/h1,5-8H,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJRRXUOIUFWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B4236374.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)
![N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
![N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236393.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4236396.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxybenzamide](/img/structure/B4236415.png)
![2-(ethylthio)-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4236419.png)
![ethyl 1-{[4-(dimethylamino)phenyl]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4236424.png)


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4236459.png)
